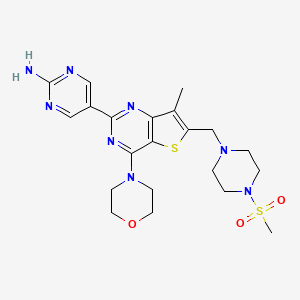
Falecalcitriol
Übersicht
Beschreibung
Falecalcitriol ist ein Analogon von Calcitriol, einer Form von Vitamin D. Es ist bekannt für seine höhere Wirksamkeit sowohl in vivo als auch in vitro Systemen und hat eine längere Wirkungsdauer im Vergleich zu Calcitriol . This compound wird hauptsächlich zur Behandlung von Erkrankungen im Zusammenhang mit dem Calcium- und Knochenstoffwechsel eingesetzt, wie z. B. sekundärer Hyperparathyreoidismus .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von this compound umfasst mehrere Schritte, einschließlich der Reaktion von Zwischenprodukten unter bestimmten Bedingungen. Eine Methode beinhaltet die Reaktion von Nickelchlorid-Hexahydrat und Zinkpulver mit einer Zwischenverbindung in Pyridin, gefolgt von einer Reihe von Reaktionen, die Diisopropylethylamin und Methoxychlormethan beinhalten . Der Prozess umfasst Schritte wie Erhitzen, Abkühlen und die Verwendung von Inertgasen, um die Reaktionsbedingungen zu erhalten.
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound konzentriert sich auf die Optimierung der Ausbeute und Sicherheit. Der Prozess beinhaltet die Verwendung kostengünstiger Rohstoffe und vereinfachter Reaktionsschritte, um die Kosten zu senken und die Sicherheit zu verbessern . Die Produktionsmethode stellt sicher, dass das Endprodukt die geforderten Reinheits- und Potenzstandards erfüllt.
Wissenschaftliche Forschungsanwendungen
Falecalcitriol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. Es wird verwendet, um die Regulation des Calcium- und Phosphatstoffwechsels, die Behandlung von knochenbedingten Erkrankungen und die Entwicklung neuer therapeutischer Mittel zu untersuchen . In der Medizin wird this compound zur Behandlung von Erkrankungen wie sekundärem Hyperparathyreoidismus und Osteoporose eingesetzt . Seine Rolle bei der Förderung der Calciumaufnahme und der Verhinderung von Knochenschwund macht es zu einer wertvollen Verbindung in der klinischen Forschung .
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es als Agonist des Vitamin-D-Rezeptors (VDR) wirkt. Es bindet an den VDR, der dann mit bestimmten DNA-Sequenzen interagiert, die als Vitamin-D-Response-Elemente (VDREs) bezeichnet werden, um die Expression verschiedener Gene zu regulieren . Diese Regulation beeinflusst den Calcium- und Phosphatstoffwechsel, was zu einer erhöhten Calciumaufnahme und verbesserter Knochengesundheit führt . Zu den molekularen Zielen und Signalwegen, die an der Wirkung von this compound beteiligt sind, gehören die Unterdrückung der Sekretion des Parathormons (PTH) und die Stimulation der Produktion des Fibroblastenwachstumsfaktors 23 (FGF23) .
Wirkmechanismus
Target of Action
Falecalcitriol is an analog of calcitriol . Its primary target is the Vitamin D Receptor (VDR) . The VDR plays a crucial role in regulating genes involved in maintaining immune, endocrine, and calcium homeostasis .
Mode of Action
This compound interacts with the VDR in a cell type- and tissue-specific manner . It has a higher potency both in vivo and in vitro systems, and longer duration of action in vivo . This interaction leads to changes in gene expression, which can have various effects depending on the specific cell type and tissue .
Biochemical Pathways
It is known that the active form of vitamin d3, 1,25-dihydroxyvitamin d3, and its analogs like this compound, act on the vdr to influence target genes via binding of the 1,25 (oh)2 d3/vdr complex to vitamin d receptor elements (vdre) . This can affect a variety of biological processes, including cell proliferation, differentiation, and calcium homeostasis .
Pharmacokinetics
The pharmacokinetics of this compound differ from those of calcitriol. The fluorine atoms at the end of the side chain have been shown to impede catabolism of this molecule . This could potentially affect the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are diverse and depend on the specific cell type and tissue. For example, this compound has been shown to have antineoplastic effects, inhibiting the proliferation and stimulating the differentiation of normal as well as malignant cells . It also prompts calcium absorption to supply lacked calcium and prevents bone-thinning .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other compounds in the body could potentially affect the binding of this compound to the VDR . .
Biochemische Analyse
Biochemical Properties
Falecalcitriol interacts with the Vitamin D Receptor (VDR), acting as a VDR agonist . This interaction plays a crucial role in its biochemical reactions. The VDR is a nuclear receptor that binds to specific regions of DNA and regulates gene expression . When this compound binds to the VDR, it influences the transcription of various genes, thereby affecting numerous biological processes .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been found to suppress parathyroid hormone (PTH) levels in patients with moderate to severe secondary hyperparathyroidism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with the VDR . Upon binding to the VDR, this compound influences the transcription of various genes, leading to changes in gene expression . This can result in the activation or inhibition of enzymes, alterations in cellular signaling pathways, and changes in cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, this compound has been found to be superior to alfacalcidol in suppressing PTH levels in patients with moderate to severe secondary hyperparathyroidism when administered in equivalent doses that maintain similar serum calcium levels .
Dosage Effects in Animal Models
The effects of this compound have been studied in animal models, particularly in relation to dosage. Studies have shown that this compound can suppress PTH over a wide dose range without significant changes in serum calcium .
Metabolic Pathways
This compound is involved in the vitamin D metabolic pathway . It interacts with the VDR, influencing the transcription of various genes involved in this pathway . This can affect metabolic flux and metabolite levels, impacting various biological processes .
Subcellular Localization
The subcellular localization of this compound is also an important aspect of its function. As a VDR agonist, this compound is likely to be found in the nucleus where the VDR is located
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of falecalcitriol involves several steps, including the reaction of intermediates under specific conditions. One method involves the reaction of nickel chloride hexahydrate and zinc powder with an intermediate compound in pyridine, followed by a series of reactions involving diisopropylethylamine and methoxychloromethane . The process includes steps such as heating, cooling, and the use of inert gases to maintain reaction conditions.
Industrial Production Methods: Industrial production of this compound focuses on optimizing yield and safety. The process involves the use of cost-effective raw materials and simplified reaction steps to reduce costs and improve safety . The production method ensures that the final product meets the required purity and potency standards.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Falecalcitriol unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidation, Reduktion und Substitution. Diese Reaktionen sind für seine Synthese und Modifikation unerlässlich.
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei der Synthese von this compound verwendet werden, umfassen Nickelchlorid-Hexahydrat, Zinkpulver, Diisopropylethylamin und Methoxychlormethan . Die Reaktionen werden typischerweise unter kontrollierten Temperaturen und Inertgasbedingungen durchgeführt, um die gewünschten Ergebnisse zu gewährleisten.
Hauptsächlich gebildete Produkte: Die hauptsächlich aus den Reaktionen mit this compound gebildeten Produkte umfassen verschiedene Zwischenprodukte, die weiterverarbeitet werden, um die endgültige Verbindung zu erhalten. Diese Zwischenprodukte sind entscheidend für die schrittweise Synthese von this compound .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen: Falecalcitriol ähnelt anderen Vitamin-D-Analoga, wie Calcitriol, Alfacalcidol, Maxacalcitriol, Paricalcitriol und Doxercalciferol . Diese Verbindungen weisen strukturelle Ähnlichkeiten auf und werden zur Behandlung ähnlicher Erkrankungen im Zusammenhang mit dem Calcium- und Knochenstoffwechsel eingesetzt.
Einzigartigkeit: Was this compound von anderen ähnlichen Verbindungen unterscheidet, ist seine höhere Wirksamkeit und längere Wirkungsdauer . Es ist so konzipiert, dass es dem Metabolismus von CYP24A1 entgeht, wodurch es seine biologische Aktivität über einen längeren Zeitraum behält . Dies macht this compound zu einer effektiveren Option zur Behandlung von Erkrankungen wie sekundärem Hyperparathyreoidismus, bei denen eine anhaltende Wirkung von Vorteil ist.
Eigenschaften
IUPAC Name |
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trifluoro-6-hydroxy-6-(trifluoromethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38F6O3/c1-16(6-4-13-25(36,26(28,29)30)27(31,32)33)21-10-11-22-18(7-5-12-24(21,22)3)8-9-19-14-20(34)15-23(35)17(19)2/h8-9,16,20-23,34-36H,2,4-7,10-15H2,1,3H3/b18-8+,19-9-/t16-,20-,21-,22+,23+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPYGGHVSFMUHLH-UUSULHAXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C(F)(F)F)(C(F)(F)F)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C(F)(F)F)(C(F)(F)F)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38F6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601027560 | |
| Record name | (+)-(5Z,7E)-26,26,26,27,27,27-Hexafluoro-9,10-secocholesta-5,7,10(19)-triene-1alpha,3beta,25-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601027560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
524.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83805-11-2 | |
| Record name | Falecalcitriol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83805-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Falecalcitriol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083805112 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-(5Z,7E)-26,26,26,27,27,27-Hexafluoro-9,10-secocholesta-5,7,10(19)-triene-1alpha,3beta,25-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601027560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FALECALCITRIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G70A8514T8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does falecalcitriol interact with its target, the vitamin D receptor (VDR)?
A1: this compound, like other active vitamin D analogs, binds to the vitamin D receptor (VDR) in the nucleus of target cells [, , , ]. This binding activates the VDR, enabling it to interact with specific DNA sequences and regulate the expression of target genes [].
Q2: What are the downstream effects of this compound binding to the VDR?
A2: this compound binding to the VDR primarily influences calcium and phosphorus homeostasis, and bone metabolism [, , , ]. It promotes intestinal calcium absorption, enhances bone mineralization, suppresses parathyroid hormone (PTH) synthesis and secretion, and regulates cell growth and differentiation in various tissues [, , , , ].
Q3: Is the interaction of this compound with the VDR different compared to other vitamin D analogs?
A3: this compound demonstrates higher potency and longer-lasting effects compared to some other analogs, such as calcitriol [, , , , ]. This enhanced activity is likely due to differences in its metabolism, specifically its resistance to inactivation by the enzyme CYP24 and its conversion to a still-active metabolite, F6-1,23S,25(OH)3 vitamin D3 [, , ].
Q4: What is the molecular formula and weight of this compound?
A4: this compound (also known as 1,25(OH)2 26,27-F6 D(3)) has the molecular formula C27H40F6O3 and a molecular weight of 522.58 g/mol [, , ].
Q5: Are there any studies on the stability of this compound under various storage conditions?
A5: Limited information is available in the provided research articles regarding the stability of this compound under various storage conditions. Further research is needed to assess its stability profile.
Q6: How is this compound absorbed, distributed, metabolized, and excreted (ADME) in the body?
A6: this compound is primarily administered orally [, , , , , ]. It is metabolized by the enzyme CYP24, but unlike calcitriol, it is converted to F6-1,23S,25(OH)3 vitamin D3, which retains biological activity [, ]. This altered metabolism contributes to its potent and prolonged effects [, ]. More research is needed to fully characterize its ADME profile.
Q7: What is the evidence for the efficacy of this compound in treating secondary hyperparathyroidism (SHPT)?
A7: Multiple clinical trials demonstrate that this compound effectively suppresses PTH levels in hemodialysis patients with SHPT [, , , , , , , , ]. These studies indicate its potential as a valuable treatment option for managing SHPT in this patient population [, , , , , , ].
Q8: Has this compound been studied for applications beyond SHPT?
A8: Yes, research suggests that this compound may also be beneficial for treating other conditions like hypoparathyroidism and plaque psoriasis [, , ]. Further research is necessary to fully understand its potential in these areas.
Q9: What are the potential side effects of this compound treatment?
A9: While generally well-tolerated, this compound, like other vitamin D analogs, can cause hypercalcemia, particularly at higher doses [, , , , ]. Careful monitoring of serum calcium levels is essential during treatment [, , ].
Q10: Are there any specific drug delivery strategies being explored for this compound?
A10: While the provided research focuses primarily on oral administration, future investigations could explore alternative drug delivery systems for this compound to improve its therapeutic index and target specific tissues.
Q11: What are some of the key research tools and resources for studying this compound?
A11: Key research tools include cell-based assays, animal models, clinical trials, and analytical techniques like HPLC [, , ]. Access to these resources is crucial for advancing our understanding of this compound's therapeutic potential and developing safe and effective treatment strategies.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



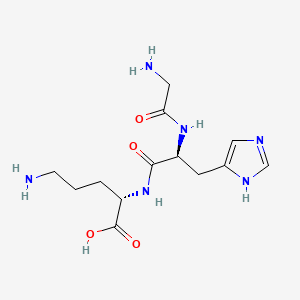
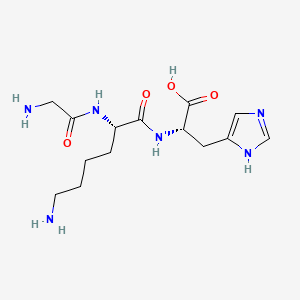
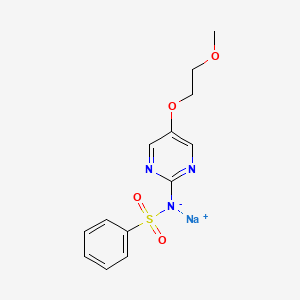
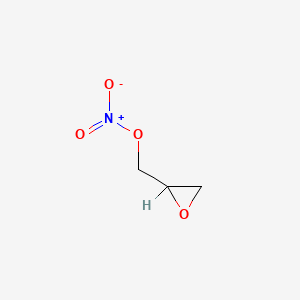
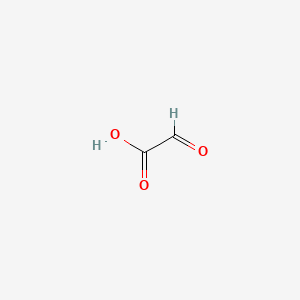

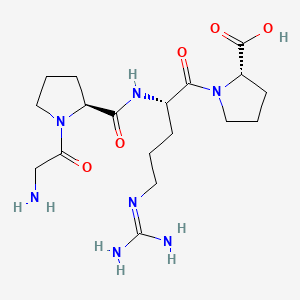

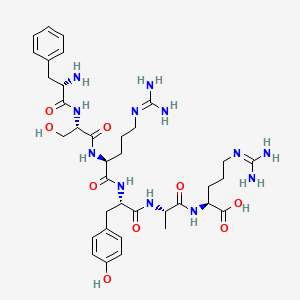
![2-Hydroxy-1-[(3R,5R,8R,9R,10S,13S,14S,17S)-3-hydroxy-13-methyl-3-(trifluoromethyl)-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B1671973.png)

![2-butyl-7-((ethyl(phenyl)amino)methyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1671976.png)
